molecular formula C8H17ClN2O B13497765 6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride

6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride

Cat. No.: B13497765
M. Wt: 192.68 g/mol
InChI Key: KSAFGTUEEYIEAK-UHFFFAOYSA-N
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Description

6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidin-2-one with 1-aminopropane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidin-1-yl-propan-2-one hydrobromide: A similar compound with a different halide salt.

    4-Piperidin-1-yl-2-pyridin-2-yl-quinoline di-hydrobromide: Another piperidine derivative with distinct structural features.

Uniqueness

6-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

6-(1-aminopropan-2-yl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6(5-9)7-3-2-4-8(11)10-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

KSAFGTUEEYIEAK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCCC(=O)N1.Cl

Origin of Product

United States

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